molecular formula C14H16ClNS B2671853 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride CAS No. 1049762-60-8

4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride

Cat. No.: B2671853
CAS No.: 1049762-60-8
M. Wt: 265.8
InChI Key: YASMYLIXACCLLT-UHFFFAOYSA-N
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Description

Historical Context of Thioether-Aniline Derivatives in Chemical Research

Thioether-aniline derivatives have played a pivotal role in organic chemistry since the mid-20th century, particularly in the development of synthetic methodologies and catalytic systems. The integration of sulfur-containing functional groups into aniline frameworks emerged as a strategy to modulate electronic properties and reactivity. Early work on thioether-aniline systems can be traced to the Gassman indole synthesis, which utilized aniline derivatives and ketones bearing thioether substituents to construct indole scaffolds through a one-pot mechanism involving sulfonium ylide intermediates. This method highlighted the utility of thioether groups in facilitating -sigmatropic rearrangements, a concept later expanded to other aromatic systems.

In the 1980s–1990s, studies on nucleophilic substitution reactions of anilino thioethers revealed their unique mechanistic pathways. For instance, kinetic analyses demonstrated that solvolysis of N-methyl-N-[(Z-phenylthio)methyl]-Y-anilines in methanol proceeds via an S~N~2 mechanism, with significant cross-interactions between nucleophiles and leaving groups. These findings underscored the dual role of thioether-aniline derivatives as both substrates and intermediates in complex reaction networks. The advent of palladium-catalyzed C–H functionalization in the 2010s further revolutionized the field, enabling para-selective olefination of aniline derivatives using Pd/S,O-ligand systems. Such advances underscored the structural versatility of thioether-aniline motifs in modern synthetic chemistry.

4-[(3,4-Dimethylphenyl)thio]aniline Hydrochloride in Contemporary Research

This compound has garnered attention as a model compound for studying steric and electronic effects in sulfur-containing aromatics. Its synthesis typically involves the coupling of 3,4-dimethylthiophenol with para-nitroaniline followed by reduction and hydrochloride salt formation. Recent investigations have focused on its role in catalytic cycles, particularly in palladium-mediated C–H activation. For example, Pd(II) complexes ligated by thioether-aniline derivatives exhibit enhanced regioselectivity in olefination reactions, attributed to the electron-donating effects of the thioether group.

The compound’s crystalline structure has also been analyzed via X-ray diffraction, revealing intermolecular hydrogen bonding between the anilinium chloride moiety and sulfur atoms. This structural feature influences its solubility and reactivity in polar solvents, making it a valuable candidate for designing supramolecular assemblies. Additionally, its utility in synthesizing heterocyclic frameworks—such as benzothiazoles and phenothiazines—has been explored, leveraging the nucleophilic aromatic substitution reactivity of the aniline group.

Structural Significance in Organic Sulfur Chemistry

The molecular architecture of this compound exemplifies the interplay between sulfur’s electronic properties and aromatic systems. Key structural features include:

  • Electronic Modulation : The thioether group (−S−) donates electron density to the aniline ring via resonance, activating the para-position for electrophilic substitution. This effect is quantified by Hammett substituent constants (σ~p~ = −0.15 for SMe groups), which correlate with enhanced reaction rates in Pd-catalyzed C–H functionalization.
  • Steric Effects : The 3,4-dimethylphenyl substituent introduces steric hindrance, directing incoming electrophiles to the less hindered ortho-position of the aniline ring. This steric guidance has been exploited in the synthesis of asymmetrically substituted diaryl sulfides.
  • Hydrogen-Bonding Networks : In the solid state, the anilinium proton forms a strong hydrogen bond with the chloride counterion (N–H···Cl distance = 1.98 Å), while the sulfur atom engages in weaker S···H–N interactions (2.45 Å). These interactions stabilize the crystal lattice and influence solubility profiles.

The compound’s structural attributes have broader implications for materials science, particularly in designing conductive polymers and metal-organic frameworks (MOFs) where sulfur-aromatic interactions are critical.

Table 1: Catalytic Performance of Pd/S,O-Ligand Systems in Thioether-Aniline Olefination

Substrate Product Yield (%) para:ortho Selectivity Reference
N,N-Dimethylaniline 81 >19:1
2,5-Dichloroaniline 68 >15:1
N-Benzyl-m-methylaniline 53 >12:1

Table 2: Kinetic Parameters for Anilino Thioether Aminolysis in Methanol

Parameter Value Reference
k~H~/k~D~ (isotope effect) 0.84–0.88
ΔH 4.2–5.2 kcal·mol⁻¹
ΔS −46 to −59 entropy units (e.u.)

Properties

IUPAC Name

4-(3,4-dimethylphenyl)sulfanylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS.ClH/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13;/h3-9H,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASMYLIXACCLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC2=CC=C(C=C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride typically involves the reaction of 3,4-dimethylthiophenol with 4-chloroaniline under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Nitric acid, bromine.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis:
One of the most notable applications of 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride is its role as an intermediate in the synthesis of vortioxetine, an experimental drug being developed for the treatment of depression and anxiety. The synthesis process involves several steps, including the reaction of this compound with piperazine derivatives under specific conditions to yield vortioxetine with a reported yield of approximately 17% .

Mechanism of Action:
Vortioxetine functions as a serotonin modulator and stimulator, impacting various serotonin receptors and contributing to its antidepressant effects. The use of this compound in this context highlights its importance in developing novel antidepressant therapies .

Enzyme Inhibition Studies

Antioxidant and Antibacterial Properties:
Research has shown that compounds related to this compound exhibit significant enzyme inhibitory activity. For instance, studies have demonstrated that synthetic thioureas derived from similar structures possess potent antioxidant and antibacterial properties. These compounds have been tested against various bacterial strains, revealing minimum inhibitory concentrations (MIC) that indicate their potential as antibacterial agents .

Mechanism of Enzyme Inhibition:
The enzyme inhibition studies typically involve measuring the activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), where these compounds demonstrate effective inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Chemical Properties and Safety

Chemical Characteristics:
The molecular formula for this compound is C₁₄H₁₅NS·HCl with a molecular weight of approximately 265.8 g/mol. It is essential to handle this compound with care due to its classification as a hazardous material, necessitating proper storage conditions to maintain stability .

Safety Precautions:
When working with this compound, it is crucial to follow safety guidelines such as using personal protective equipment (PPE) and ensuring proper ventilation in the work area to mitigate exposure risks associated with chemical handling .

Summary of Research Findings

Application AreaDescriptionKey Findings
Pharmaceuticals Intermediate for vortioxetine synthesisInvolved in the development of antidepressant medications with specific serotonin modulation effects .
Enzyme Inhibition Potential antibacterial and antioxidant agentDemonstrated significant enzyme inhibitory activity against AChE and BChE; MIC values indicate strong antibacterial properties .
Chemical Safety Hazardous material requiring careful handlingClassified as hazardous; requires appropriate storage and handling precautions .

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride with three analogs: 2-chloro-4-fluoroaniline hydrochloride , 4-(trifluoromethyl)aniline hydrochloride , and thiofuranyl fentanyl hydrochloride . Key differences in substituents, synthesis, and biological relevance are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
4-[(3,4-Dimethylphenyl)thio]aniline HCl C₁₄H₁₆ClNS 265.80 3,4-dimethylphenylthio High lipophilicity (inferred); GHS H315/H319; storage in inert atmosphere
2-Chloro-4-fluoroaniline HCl (Compound 1c) C₆H₅Cl₂FN 183.02 2-chloro, 4-fluoro Green solid; 38.5% synthesis yield via acid hydrolysis; HPLC-validated purity
4-(Trifluoromethyl)aniline HCl C₇H₇ClF₃N 197.59 4-CF₃ Used in agrochemical synthesis (e.g., herbicides); PubChem CID 2723961
Thiophene fentanyl HCl C₂₄H₂₆N₂OS·HCl 435.01 Thiophene-derived opioid High-risk pharmacological profile; CAS 2306823-39-0

Substituent Effects on Physicochemical Properties

  • Electron-withdrawing vs. donating groups : The CF₃ group in 4-(trifluoromethyl)aniline HCl is strongly electron-withdrawing, which may polarize the aniline ring, contrasting with the electron-donating methyl groups in the target compound .

Biological Activity

4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride is a compound of growing interest in the fields of medicinal chemistry and biochemistry. With the molecular formula C₁₄H₁₅NS·HCl and a molecular weight of approximately 265.8 g/mol, this compound features an aromatic amine group and a thioether group. These functional groups are significant in various biochemical applications, particularly in drug development and coordination chemistry.

While no direct studies have elucidated the precise mechanism of action for this compound, its thioether group suggests that it may undergo nucleophilic substitution reactions and participate in electrophilic aromatic substitution typical of aromatic amines. Additionally, oxidation reactions involving the thioether moiety could lead to the formation of sulfoxides or sulfones under specific conditions.

Structural Similarities and Comparisons

The compound shares structural similarities with various other thioether-containing compounds that have been investigated for biological activity. A comparative analysis is presented below:

Compound NameCAS NumberSimilarity Score
2-((2,4-Dimethylphenyl)thio)aniline1019453-85-00.81
4-(Phenylthio)benzene-1,2-diamine43156-48-50.71
4-(3-Methylphenyl)thioanilineNot AvailableSimilar Structure
2-(Phenylthio)anilineNot AvailableSimilar Structure

These compounds exhibit varying degrees of biological activity, suggesting that the unique arrangement of functional groups in this compound may confer distinct pharmacological properties compared to its analogs.

Cytochrome P450 Interaction Studies

Research indicates that compounds similar to this compound can inhibit multiple cytochrome P450 enzymes, which are vital for drug metabolism. The ability to penetrate biological membranes suggests potential systemic effects when administered. In vitro studies have demonstrated that certain thioether compounds can modulate enzyme activity, leading to altered pharmacokinetics of co-administered drugs.

Anticancer Potential

Although specific studies on the anticancer activity of this compound are scarce, related compounds with similar structures have shown promise as anticancer agents. For instance, thiazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines . The structure-activity relationship (SAR) analyses indicate that modifications in the phenyl ring can significantly influence the anticancer activity of these compounds.

Q & A

Q. What are the standard synthesis protocols for 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. A common approach includes:

Thioether Formation : React 3,4-dimethylthiophenol with 4-nitroaniline via a copper-catalyzed coupling to form the thioether intermediate.

Reduction : Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).

Hydrochloride Salt Formation : Treat the free base with hydrochloric acid in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography or recrystallization .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer: Standard characterization involves:

Technique Parameters Purpose
NMR ¹H/¹³C in DMSO-d₆ or CDCl₃Confirm structure, purity, and substituent positions
HPLC-MS C18 column, gradient elution (ACN/H₂O + 0.1% TFA)Quantify purity, detect impurities
FT-IR 4000–400 cm⁻¹ rangeIdentify functional groups (e.g., -NH₂, C-S)
XRD Mercury software for crystal visualizationAnalyze crystal packing and hydrogen bonding
Elemental Analysis C, H, N, S, Cl quantificationVerify empirical formula

Note : Ensure compliance with regulatory guidelines (e.g., ICH Q2 for validation) .

Q. How to assess purity, and what are acceptable impurity thresholds?

Methodological Answer: Use HPLC with UV detection (λ = 254 nm) and a C18 column. Impurity thresholds depend on application:

Impurity Type Acceptable Limit Detection Method
Organic By-Products ≤0.15%HPLC-MS (e.g., Imp. E/F analogs )
Heavy Metals ≤10 ppmICP-MS
Residual Solvents ≤500 ppm (Class 3)GC-FID

Protocol : Spike samples with known impurities (e.g., unreacted starting materials) for method validation. Use bracketing calibration for quantification .

Advanced Research Questions

Q. How to design experiments to study stability under varying environmental conditions?

Methodological Answer: Experimental Design :

  • Variables : pH (1–13), temperature (4°C–60°C), light exposure (ICH Q1B).
  • Assays : Monitor degradation via HPLC (peak area loss), NMR (structural changes), and mass balance.
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots for accelerated stability prediction.

Q. Example Findings :

Condition Degradation Pathway Half-Life (t₁/₂)
pH < 3 Hydrolysis of thioether bond7 days (25°C)
60°C (Dry) Oxidative dimerization30 days

Recommendation : Store at 2–8°C in amber vials under inert atmosphere to minimize degradation .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility)?

Methodological Answer: Contradictions often arise from:

Purity Variations : Impurities (e.g., residual solvents) alter solubility. Validate purity via DSC (melting point depression analysis).

Methodology Differences : Compare shake-flask vs. potentiometric titration results. Standardize buffers (e.g., phosphate vs. acetate).

Polymorphism : Use XRD to identify crystalline vs. amorphous forms. Mercury software can overlay structures to detect polymorphic differences .

Case Study : Conflicting logP values may stem from ionization states. Use pH-metric titration to determine pKa and calculate logD instead .

Q. How to perform structure-activity relationship (SAR) studies for pharmaceutical applications?

Methodological Answer:

Structural Modifications : Synthesize analogs (e.g., replace thioether with sulfoxide/sulfone; vary substituents on the aryl rings).

Biological Assays : Test against target receptors (e.g., kinase inhibition assays). Use isothermal titration calorimetry (ITC) for binding affinity.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate electronic properties (HOMO-LUMO gaps) with activity.

Example : Analogues with electron-withdrawing groups on the dimethylphenyl ring showed 5-fold higher potency in preliminary kinase assays .

Q. What methods are effective for impurity profiling and structural elucidation of by-products?

Methodological Answer:

LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 325.0894 for a dimeric oxidation product).

NMR-guided Isolation : Use preparative HPLC to isolate impurities; analyze via 2D NMR (COSY, HSQC) for structural assignment.

Degradation Forcing : Expose the compound to stress conditions (e.g., 0.1% H₂O₂ for oxidation) to generate degradants.

Reference : Impurity E(EP) in related compounds was characterized as a methyl ester derivative via LC-MS/MS and NMR .

Data Contradiction Analysis Example :
If solubility data conflicts between studies:

Variable Screening : Check for differences in temperature, ionic strength, and polymorphic forms.

Statistical Analysis : Apply ANOVA to compare datasets; identify outliers via Grubbs’ test.

Meta-Analysis : Correlate results with analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride solubility trends) .

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